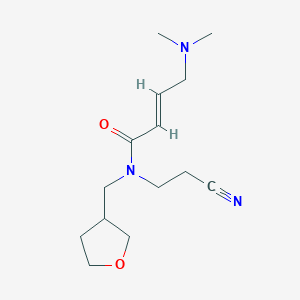

![molecular formula C15H10N4OS B2472400 1-Mercapto-4-phenyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one CAS No. 67442-90-4](/img/structure/B2472400.png)

1-Mercapto-4-phenyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one

説明

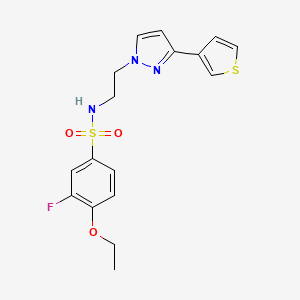

“1-Mercapto-4-phenyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one” is a chemical compound with the molecular formula C15H10N4OS and a molecular weight of 294.33 . It is used for research purposes .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature . For instance, a series of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis

The molecular structure of “this compound” consists of 15 carbon atoms, 10 hydrogen atoms, 4 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the available resources, related compounds have been synthesized via aromatic nucleophilic substitution .Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature .科学的研究の応用

Synthetic Chemistry :

- The compound has been utilized in synthetic chemistry for the creation of various derivatives. For example, it undergoes ring closure with aliphatic acids, aldehydes, and carbon disulfide to form 1-alkyl-, 1-aryl-, and 1-mercapto-triazoloquinazolinones. These processes are significant for developing new compounds with potential applications in medicinal chemistry (El-Sherief et al., 1983).

- It has been used in the synthesis of various quinazolinone systems, indicating its versatility in organic synthesis (Liu & Hu, 1987).

Pharmacological Studies :

- The compound and its derivatives have been explored for potential pharmacological applications. For instance, certain derivatives have shown H1-antihistamine activity in vivo, providing insights into new classes of antihistamines (Alagarsamy et al., 2006).

- Further studies revealed the synthesis of derivatives with varying degrees of antihistaminic activities, showcasing the compound's potential as a starting point for the development of new pharmaceutical agents (Alagarsamy et al., 2007).

Anticonvulsant Activity :

- Some derivatives of this compound have been tested for anticonvulsant activity. For example, certain triazoloquinazolinone derivatives exhibited significant activity against seizures induced by maximal electroshock in mice (Zhang et al., 2015).

Quality Control and Synthesis Methods :

- Innovative methods have been developed for the synthesis of these compounds, underscoring their importance in pharmaceutical research (Shawali et al., 2008).

- Quality control methods have been established for certain derivatives, indicating their progression towards potential therapeutic applications (Danylchenko et al., 2018).

将来の方向性

作用機序

Target of Action

Similar compounds in the [1,2,4]triazolo[4,3-a]quinoxaline class have been synthesized as potential antiviral and antimicrobial agents

Mode of Action

Compounds in the [1,2,4]triazolo[4,3-a]quinoxaline class have been shown to exhibit cytotoxicity and some have shown promising antiviral activity . This suggests that the compound may interact with its targets in a way that inhibits their function, leading to cell death or inhibition of viral replication.

Result of Action

Similar compounds in the [1,2,4]triazolo[4,3-a]quinoxaline class have been shown to exhibit cytotoxicity , suggesting that this compound may also induce cell death in its targets.

特性

IUPAC Name |

4-phenyl-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N4OS/c20-13-11-8-4-5-9-12(11)19-14(16-17-15(19)21)18(13)10-6-2-1-3-7-10/h1-9H,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBOIHUVLVRRIDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N4C2=NNC4=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201333733 | |

| Record name | 4-phenyl-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201333733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

44 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49679948 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

67442-90-4 | |

| Record name | 4-phenyl-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201333733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 7-(aminomethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B2472317.png)

![2-Chloro-1-[5-(4-methoxyphenyl)-3-(3-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2472322.png)

![8-(4-methoxyphenyl)-N-(4-methylbenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2472323.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2472325.png)

![(2S)-4-(1-Bicyclo[1.1.1]pentanyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B2472326.png)

![Benzyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B2472329.png)

![tert-butyl N-[2-(3-amino-4-hydroxyphenyl)ethyl]carbamate](/img/structure/B2472335.png)

![1'-(2-(4-Ethoxyphenyl)acetyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2472336.png)

![N-(1-cyanocyclobutyl)-3-[3-(cyclopentyloxy)phenyl]propanamide](/img/structure/B2472340.png)